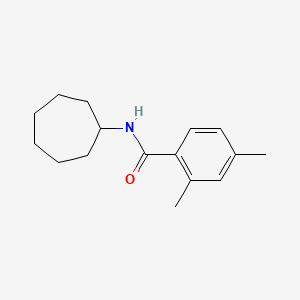

N-cycloheptyl-2,4-dimethylbenzamide

Description

N-Cycloheptyl-2,4-dimethylbenzamide is a benzamide derivative featuring a cycloheptylamine substituent on the amide nitrogen and methyl groups at the 2- and 4-positions of the benzoyl ring. The cycloheptyl group introduces steric bulk and enhanced lipophilicity compared to smaller cycloalkyl substituents, which may influence solubility, reactivity, and biological interactions .

Properties

IUPAC Name |

N-cycloheptyl-2,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-12-9-10-15(13(2)11-12)16(18)17-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGJSOKZKSVFJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2CCCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358930 | |

| Record name | N-cycloheptyl-2,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701224-21-7 | |

| Record name | N-cycloheptyl-2,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2,4-dimethylbenzamide typically involves the following steps:

Formation of the Benzamide Core: The starting material, 2,4-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amidation Reaction: The acid chloride is then reacted with cycloheptylamine in the presence of a base such as triethylamine (TEA) to form N-cycloheptyl-2,4-dimethylbenzamide.

Industrial Production Methods: Industrial production of N-cycloheptyl-2,4-dimethylbenzamide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Acid Chloride: Large quantities of 2,4-dimethylbenzoic acid are converted to the acid chloride using thionyl chloride.

Continuous Flow Amidation: The acid chloride is continuously fed into a reactor containing cycloheptylamine and a base, allowing for efficient and scalable production of the target compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-cycloheptyl-2,4-dimethylbenzamide can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH₄), resulting in the formation of amines.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

N-cycloheptyl-2,4-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Receptor Interaction: Interacting with cellular receptors to elicit a biological response.

Pathway Modulation: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

*Calculated from formula in (C₁₀H₁₁NO₂).

Key Observations :

- Electron-Withdrawing Groups : Bromine at the 5-position () enhances electrophilicity, enabling halogen-specific reactivity (e.g., Suzuki coupling).

- Hydroxy/Methoxy Groups : Polar substituents (e.g., hydroxy in , methoxy in ) improve solubility and enable participation in hydrogen bonding or metal coordination .

Key Observations :

- Yields for benzamide derivatives vary significantly (47–57%) depending on substituents and reaction conditions. Sterically hindered groups (e.g., cycloheptyl) may further reduce yields due to slower kinetics .

- Methoxy and ethynyl substituents enable participation in metal-catalyzed reactions (e.g., Cu-mediated cross-coupling), whereas brominated analogs are primed for further functionalization .

Spectral and Analytical Data

- IR/NMR Trends :

- Mass Spectrometry : HRMS data for analogs (e.g., [M+Na]⁺ = 305.1009 in ) provide benchmarks for verifying synthetic success.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.